molecular formula C10H16O B1582844 alpha-Pinene-oxide CAS No. 72936-74-4

alpha-Pinene-oxide

Cat. No. B1582844
Key on ui cas rn: 72936-74-4
M. Wt: 152.23 g/mol
InChI Key: NQFUSWIGRKFAHK-KEMUHUQJSA-N
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Patent
US06515186B2

Procedure details

According to this article, α-pinene oxide rearranged exothermically in the presence of zinc bromide catalyst in benzene solvent to give about 80% yield of alpha-campholenic aldehyde (Scheme 1). Since then, this batch process, or variations thereof, has been described in numerous publications and patents.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:11])[CH:5]2[C:6]3([CH3:10])[O:9][CH:7]3[CH2:8][CH:3]1[CH2:4]2>[Br-].[Zn+2].[Br-].C1C=CC=CC=1>[CH3:4][C:5]1[C:2]([CH3:1])([CH3:11])[CH:3]([CH2:8][CH:7]=[O:9])[CH2:10][CH:6]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C2CC1C3(C(C2)O3)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Br-].[Zn+2].[Br-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CCC(C1(C)C)CC=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06515186B2

Procedure details

According to this article, α-pinene oxide rearranged exothermically in the presence of zinc bromide catalyst in benzene solvent to give about 80% yield of alpha-campholenic aldehyde (Scheme 1). Since then, this batch process, or variations thereof, has been described in numerous publications and patents.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:11])[CH:5]2[C:6]3([CH3:10])[O:9][CH:7]3[CH2:8][CH:3]1[CH2:4]2>[Br-].[Zn+2].[Br-].C1C=CC=CC=1>[CH3:4][C:5]1[C:2]([CH3:1])([CH3:11])[CH:3]([CH2:8][CH:7]=[O:9])[CH2:10][CH:6]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C2CC1C3(C(C2)O3)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Br-].[Zn+2].[Br-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CCC(C1(C)C)CC=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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